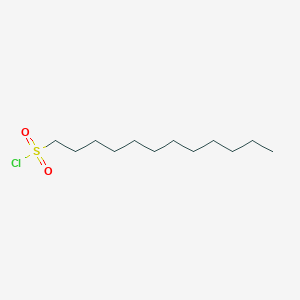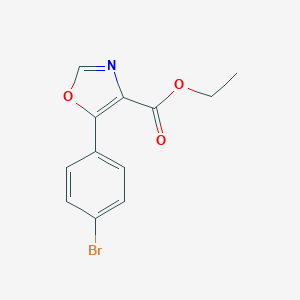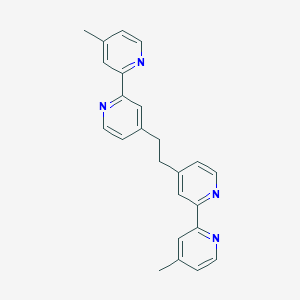![molecular formula C12H11N3 B160620 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline CAS No. 137654-49-0](/img/structure/B160620.png)
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties. It is a member of the imidazoquinoline family and has been found to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of the toll-like receptor 7, a receptor involved in the immune response to viral infections.
Biochemical And Physiological Effects
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to modulate the immune response, making it a potential candidate for immunotherapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline in lab experiments is its ability to selectively target certain enzymes and receptors. This makes it a useful tool for studying the mechanisms of action of these molecules. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline. One area of interest is its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit the activity of topoisomerase II, making it a potential candidate for the development of anticancer drugs. Another area of interest is its use in immunotherapy. It has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. Finally, there is a need for further studies to understand the mechanism of action of this compound and to identify its potential side effects and toxicity.
In conclusion, 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties. It has been found to possess a wide range of biological activities and has potential applications in cancer therapy, immunotherapy, and drug development. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an iminium ion, which then undergoes cyclization to form the imidazoquinoline ring system. Another method involves the reaction of 2-amino-3-methylquinoline with acetic anhydride and sulfuric acid to form the desired compound.
Scientific Research Applications
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline has been extensively studied for its biological activities. It has been found to possess antitumor, antiviral, antimicrobial, and anti-inflammatory properties. In addition, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development.
properties
CAS RN |
137654-49-0 |
|---|---|
Product Name |
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline |
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6,8-dimethyl-9H-imidazo[4,5-h]quinoline |
InChI |
InChI=1S/C12H11N3/c1-7-5-8(2)15-11-9(7)3-4-10-12(11)14-6-13-10/h3-6,15H,1-2H3 |
InChI Key |
MAASEXRSDLAVOC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC3=C2N=CN3)C |
SMILES |
CC1=CC(=C2C=CC3=NC=NC3=C2N1)C |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=C2N=CN3)C |
synonyms |
1H-Imidazo[4,5-h]quinoline,6,8-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



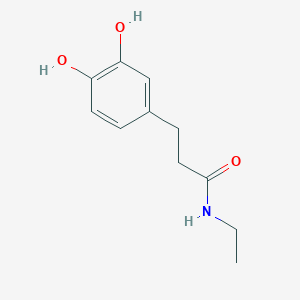
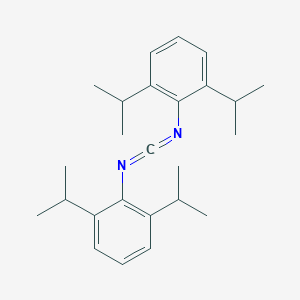
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
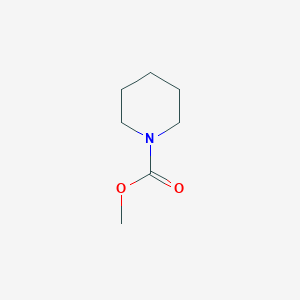
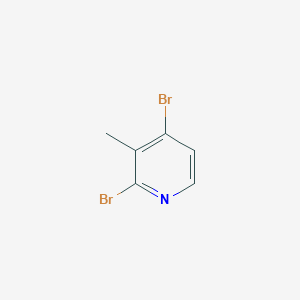


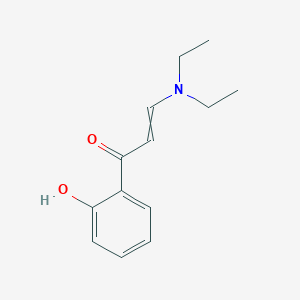

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
